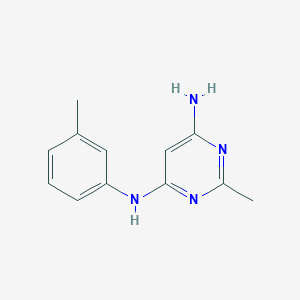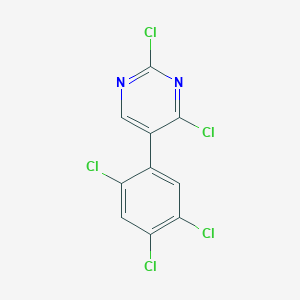
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and nitrogen atoms. This compound is part of the pyrimidine family, which is known for its wide range of biological and chemical applications. The presence of multiple chlorine atoms makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4,5-trichlorophenylamine with 2,4-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4,5-Trichlorophenol
Uniqueness
2,4-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms make it highly reactive and versatile for various applications .
Properties
Molecular Formula |
C10H3Cl5N2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-2-8(13)7(12)1-4(6)5-3-16-10(15)17-9(5)14/h1-3H |
InChI Key |
HQKYIRVNQGTQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


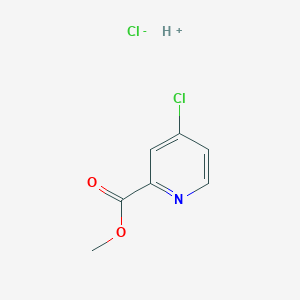
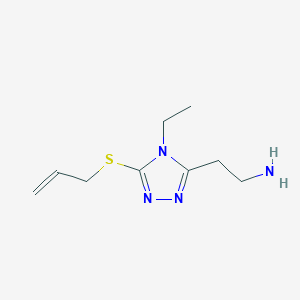
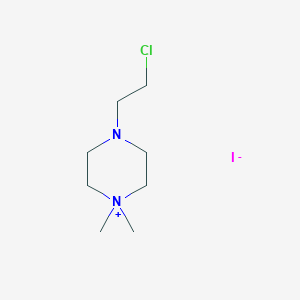
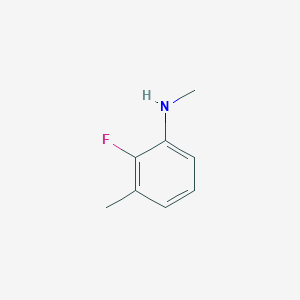
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)

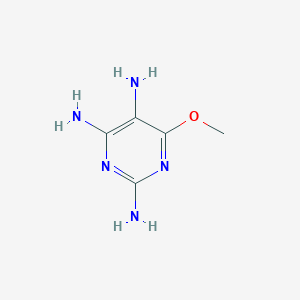
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
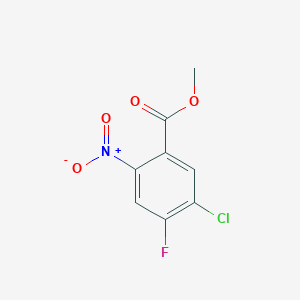

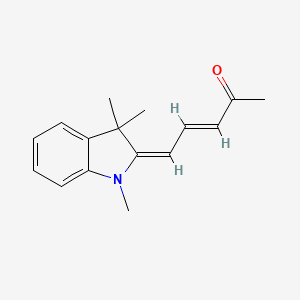
![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
